molecular formula C5H12N2O B12326091 3-(Aminomethyl)pyrrolidin-3-ol CAS No. 125033-35-4

3-(Aminomethyl)pyrrolidin-3-ol

Cat. No.: B12326091
CAS No.: 125033-35-4
M. Wt: 116.16 g/mol
InChI Key: PBRGXRXUBXDADG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrrolidin-3-ol is a heterocyclic compound featuring a five-membered pyrrolidine ring with an aminomethyl group and a hydroxyl group attached to the ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalytic systems. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst is one such method .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell signaling pathways .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered ring structure.

    Pyrrolidinone: A lactam derivative with a carbonyl group in the ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: 3-(Aminomethyl)pyrrolidin-3-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(aminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-3-5(8)1-2-7-4-5/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRGXRXUBXDADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561869
Record name 3-(Aminomethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125033-35-4
Record name 3-(Aminomethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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